5-Ethoxy-2-ethylmercaptobenzimidazole
Overview
Description
5-Ethoxy-2-ethylmercaptobenzimidazole is a chemical compound with the molecular formula C9H10N2OS . It has a molecular weight of 194.25 and is light yellow to yellow to orange in color . It is also known by other names such as 5-Ethoxy-2-benzimidazolethiol .
Synthesis Analysis
New derivatives of 5-Ethoxy-2-ethylmercaptobenzimidazole can be synthesized by alkylation, acylation, Schiff base formation, and Vilsmier-Haack reaction (ring closure) . The reaction of 5-ethoxy-2-mercapto benzimidazole with different types of alkyl halides can produce S-alkyl derivatives (thioether) .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-ethylmercaptobenzimidazole consists of a benzimidazole ring with an ethoxy group at the 5th position and a mercapto group at the 2nd position .Chemical Reactions Analysis
The chemical reactions of 5-Ethoxy-2-ethylmercaptobenzimidazole involve the reaction of the parent nucleus with different p-phenacyl bromide substituents . The reaction of 5-ethoxy-2-mercapto benzimidazole with different types of alkyl halides can produce S-alkyl derivatives (thioether) .Physical And Chemical Properties Analysis
5-Ethoxy-2-ethylmercaptobenzimidazole has a melting point of 252-256 °C and a boiling point of 321.5±44.0 °C . It has a density of 1.32 and is stored at a temperature of 2-8°C . It appears as a powder to crystal form .Scientific Research Applications
Immunological Stimulation : Ratnikov and Ratnikova (1991) found that derivatives of mercaptobenzimidazole, including 5-ethoxy-2-ethylmercaptobenzimidazole hydrochloride, stimulate mouse peritoneal macrophages by increasing their phagocytic activity and index (Ratnikov & Ratnikova, 1991).
Antimicrobial Activity : Alkhafaji et al. (2018) reported that new amino acetylenic derivatives of 5-ethoxy-2-mercaptobenzimidazole exhibit significant antibacterial and antifungal activity, particularly against Bacillus subtilis and Candida albicans, indicating potential for further exploration in antimicrobial applications (Alkhafaji et al., 2018).
Corrosion Inhibition : Forsal et al. (2010) demonstrated that a mixture containing 2-mercaptobenzimidazole effectively inhibits mild steel corrosion in acidic environments, suggesting its utility in industrial applications (Forsal et al., 2010).
Heme Synthesis Inhibition : Abbott and Dodson (1954) found that 2-ethyl-5-methylbenzimidazole is more inhibitory than its dimethyl counterpart for heme synthesis in chicken erythrocytes, highlighting a potential role in nucleic acid biosynthesis (Abbott & Dodson, 1954).
Anticancer Potential : Research by Stolić et al. (2009) on novel bisbenzimidazoles with 3,4-ethylenedioxy-extension revealed strong antiproliferative effects against various carcinoma cell lines and notable thermal stability against ds-DNA (Stolić et al., 2009).
Gastric Acid Secretion Inhibition : Fellenius et al. (1981) observed that substituted benzimidazoles, like H 149/94, can inhibit gastric acid secretion by blocking (H+ + K+) ATPase, offering a selective method to suppress acid secretion (Fellenius et al., 1981).
Tyrosinase Inhibition : Chai et al. (2020) identified that 5-Methoxy-2-mercaptobenzimidazole is an efficient tyrosinase inhibitor, suggesting its potential in the development of new tyrosinase inhibitors (Chai et al., 2020).
Safety And Hazards
5-Ethoxy-2-ethylmercaptobenzimidazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153002 | |
Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-ethylmercaptobenzimidazole | |
CAS RN |
120764-43-4, 135048-68-9 | |
Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomerzol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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